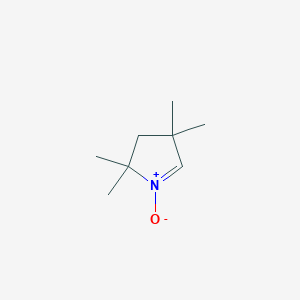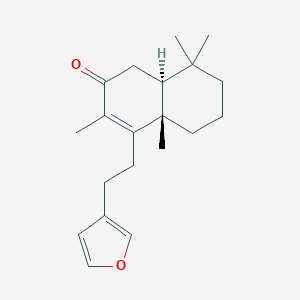
Hispanone
Vue d'ensemble
Description
Hispanone is a natural compound extracted from the aerial parts of Leonurus japonicus . It belongs to the chemical family of Diterpenoids . It has been found to inhibit the generation of superoxide anion and the release of elastase, showing anti-inflammatory activity .
Synthesis Analysis
The synthesis of Hispanone involves the reaction of ketone with 3-(2-lithioethyl)furan to give a coupling product. This product undergoes rearrangement and oxidation to produce Hispanone .Molecular Structure Analysis
Hispanone has a molecular formula of C20H28O2 and a molecular weight of 300.44 g/mol . Its IUPAC name is (4aS,8aS)-4-[2-(furan-3-yl)ethyl]-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydro-1H-naphthalen-2-one .Physical And Chemical Properties Analysis
Hispanone is a powder in physical form . It has a molecular weight of 300.44 g/mol and a molecular formula of C20H28O2 . It can be dissolved in solvents like Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone .Applications De Recherche Scientifique
Synthesis and Biological Activity
- Hispanone, a biologically active furolabdane, is synthesized starting from (R)-carvone, derived from the Mediterranean medicinal plant Ballota saxatilis. This synthesis route is significant for understanding its potential applications in pharmacology and biochemistry (Hersel, Steck, & Seifert, 2000).
Anti-inflammatory Activity
- In a study involving labdane diterpenoids isolated from Leonurus japonicus, hispanone exhibited notable anti-inflammatory properties. This finding highlights its potential therapeutic use in conditions characterized by inflammation (Jing Qin et al., 2014).
Synthesis and Selectivity in Anti-Cancer Activity
- The synthesis of hispidin, a compound related to hispanone, demonstrated selective cytotoxicity toward cancer cells compared to normal cells, suggesting its potential use in cancer therapy (Gonindard et al., 1997).
Safety And Hazards
Propriétés
IUPAC Name |
(4aS,8aS)-4-[2-(furan-3-yl)ethyl]-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydro-1H-naphthalen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O2/c1-14-16(7-6-15-8-11-22-13-15)20(4)10-5-9-19(2,3)18(20)12-17(14)21/h8,11,13,18H,5-7,9-10,12H2,1-4H3/t18-,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGCSFZBBNZMTAQ-AZUAARDMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2(CCCC(C2CC1=O)(C)C)C)CCC3=COC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C([C@]2(CCCC([C@@H]2CC1=O)(C)C)C)CCC3=COC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hispanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Methyl-4h-furo[3,2-b]pyrrole](/img/structure/B161499.png)
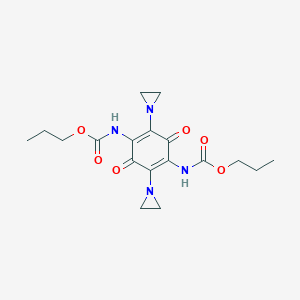
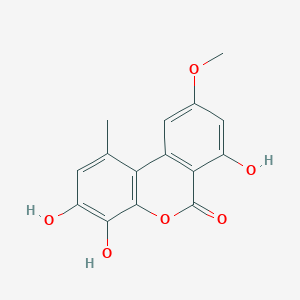
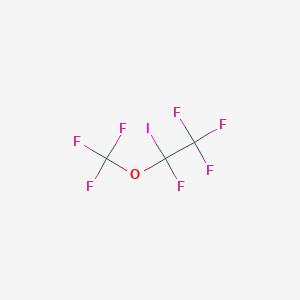
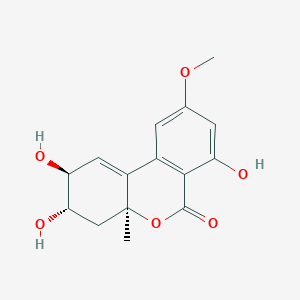
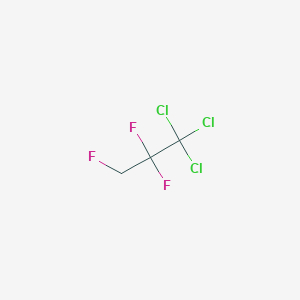
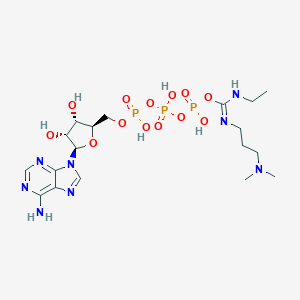
![Ethyl 2-[3-(2-amino-2-thioxoethyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetate](/img/structure/B161512.png)
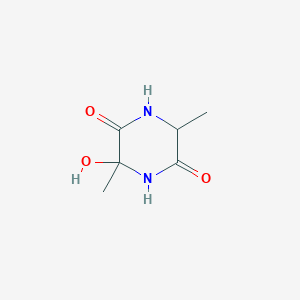
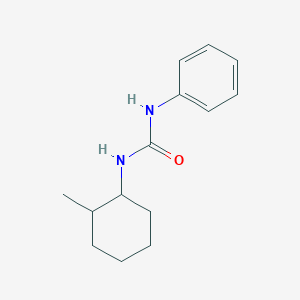
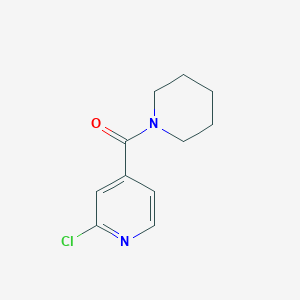
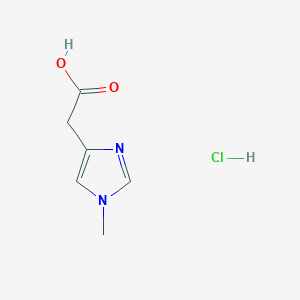
![[(2R,3S,5S)-3-hydroxy-5-methoxyoxolan-2-yl]methyl 2,2-dimethylpropanoate](/img/structure/B161523.png)
